Chrysene, 6-azido-
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Overview
Description
Chrysene, 6-azido- is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) known for its four fused benzene rings. The addition of an azido group at the 6th position introduces unique chemical properties and potential applications. This compound is of significant interest in various scientific fields due to its structural complexity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chrysene, 6-azido- typically involves the azidation of chrysene derivatives. One common method is the nucleophilic substitution reaction where a halogenated chrysene compound reacts with sodium azide (NaN₃) under mild conditions. This reaction is facilitated by the presence of a suitable solvent, such as dimethylformamide (DMF), and often requires heating to achieve optimal yields .
Industrial Production Methods: While industrial-scale production methods for chrysene, 6-azido- are not extensively documented, the general approach would involve the large-scale halogenation of chrysene followed by azidation. The use of continuous-flow reactors and advanced purification techniques would be essential to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Chrysene, 6-azido- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The azido group can participate in substitution reactions where electrophiles replace hydrogen atoms on the aromatic ring.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution Reactions: Halogenated or nitrated chrysene derivatives.
Reduction Reactions: Chrysene, 6-amino-.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
Chrysene, 6-azido- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: Investigated for its potential interactions with biological macromolecules and its role in studying cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as photoresists and high-energy materials.
Mechanism of Action
The mechanism of action of chrysene, 6-azido- involves its ability to undergo various chemical transformations, particularly the formation of reactive intermediates like nitrenes. These intermediates can interact with molecular targets, leading to modifications in biological pathways. The azido group can also participate in bioorthogonal reactions, enabling the labeling and tracking of biomolecules in complex biological systems .
Comparison with Similar Compounds
Chrysene: The parent compound, known for its stability and aromaticity.
Phenanthrene: Another PAH with three fused benzene rings, often compared with chrysene.
Pyrene: A PAH with four fused benzene rings, similar in structure to chrysene but with different reactivity.
Uniqueness of Chrysene, 6-azido-:
- The presence of the azido group at the 6th position imparts unique reactivity, particularly in cycloaddition and reduction reactions.
- Its ability to form reactive intermediates like nitrenes makes it valuable in synthetic chemistry and materials science .
Properties
CAS No. |
120018-42-0 |
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Molecular Formula |
C18H11N3 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
6-azidochrysene |
InChI |
InChI=1S/C18H11N3/c19-21-20-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H |
InChI Key |
ZNBZIAQLJXDUOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=[N+]=[N-] |
Origin of Product |
United States |
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